Product packaging for 2-(Aziridin-1-yl)benzaldehyde(Cat. No.:CAS No. 1738-09-6)

2-(Aziridin-1-yl)benzaldehyde

Cat. No.: B592578
CAS No.: 1738-09-6
M. Wt: 147.177
InChI Key: PREMRKDDFZIXQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aziridin-1-yl)benzaldehyde is a bifunctional organic compound that incorporates both an electrophilic benzaldehyde moiety and a strained, nucleophilic aziridine ring. This unique combination makes it a valuable scaffold in contemporary organic synthesis and chemical biology research . The significant ring strain of the aziridine group makes it highly susceptible to ring-opening reactions with a wide variety of nucleophiles, providing a versatile pathway to more complex nitrogen-containing molecules such as amino alcohols, diamines, and other heterocyclic systems . In medicinal chemistry, the aziridine motif is a recognized pharmacophore found in several biologically active compounds and is often associated with antitumor and antibacterial properties, frequently attributed to its ability to act as an alkylating agent for biological macromolecules . The benzaldehyde functional group serves as a highly reactive handle for numerous transformations, including nucleophilic addition and condensation reactions, and is a key starting material for synthesizing various organic structures . The specific positional isomerism of the aziridinyl group at the ortho position of the benzaldehyde ring may influence the compound's electronic properties, reactivity, and potential interactions with biological targets, offering a distinct profile compared to its meta or para analogues . This compound is hypothesized to be particularly useful as a bifunctional linker for constructing novel heterocyclic systems and complex molecular architectures. Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B592578 2-(Aziridin-1-yl)benzaldehyde CAS No. 1738-09-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aziridin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-7-8-3-1-2-4-9(8)10-5-6-10/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREMRKDDFZIXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 2 Aziridin 1 Yl Benzaldehyde

Aziridine (B145994) Ring-Opening Reactions of 2-(Aziridin-1-yl)benzaldehyde Derivatives

The inherent ring strain of aziridines, estimated to be around 26-27 kcal/mol, is the primary driving force for their ring-opening reactions. clockss.org These reactions provide a versatile pathway to a wide array of nitrogen-containing compounds. clockss.orgfrontiersin.orgsioc-journal.cn The regioselectivity of the ring-opening process, determining which of the two carbon-nitrogen bonds cleaves, is a critical aspect and is influenced by steric and electronic factors of the substituents on the aziridine ring, as well as the nature of the nucleophile and catalyst employed. frontiersin.orgnih.govresearchgate.net

The ring-opening of aziridines with heteroatom nucleophiles is a fundamental transformation in organic synthesis, yielding valuable β-functionalized amines. mdpi.comnih.gov This process is particularly effective for N-activated aziridines, where an electron-withdrawing group on the nitrogen enhances the electrophilicity of the ring carbons. clockss.org

Oxygen Nucleophiles: The ring-opening of N-tosylaziridines with acid anhydrides, catalyzed by 1,5,7-triazabicyclo researchgate.netresearchgate.netdec-5-ene (TBD), affords β-amino esters in excellent yields under mild conditions. nih.gov For instance, the reaction of an N-tosylaziridine with acetic anhydride (B1165640) in the presence of TBD proceeds smoothly to give the corresponding ring-opened product. nih.gov Water can also act as a nucleophile, leading to the formation of β-amino alcohols, a reaction often facilitated by acid catalysts. frontiersin.orgnih.gov In a study on 2-substituted aziridines, the ring-opening with a hydroxy nucleophile from water was observed to occur at the C2 position in the presence of trifluoroacetic acid when the substituent was a γ-keto alkyl group. frontiersin.org Conversely, when the substituent was a γ-silylated hydroxy group, the ring-opening occurred at the unsubstituted C3 position with an acetate (B1210297) oxygen nucleophile under acetic acid conditions. frontiersin.org

Nitrogen Nucleophiles: Nitrogen-based nucleophiles, such as amines and azides, are commonly used to open the aziridine ring. bioorg.orgunibo.it For example, non-activated N-alkylaziridines require activation, often by a Lewis acid, for the ring-opening to proceed with nitrogen nucleophiles like sodium azide (B81097). bioorg.org In some cases, an aziridine can act as a nucleophile itself, leading to the formation of 1-(2-aminoalkyl)aziridines. arkat-usa.org This self-opening reaction can be promoted by Lewis acids like ZnBr2. arkat-usa.org

Sulfur Nucleophiles: Thiols are effective nucleophiles for the ring-opening of aziridines, typically under Lewis acid catalysis, to produce β-aminosulfides. The reaction of 2-(cyclopropylidenemethyl)benzaldehyde (B52990) with thiols in the presence of hafnium triflate or scandium triflate yields 1,3-bis(arylthio) or -bis(alkylthio)indanes spiro-linked to a cyclopropane (B1198618) ring. um.es

The table below summarizes representative examples of nucleophilic ring-opening reactions of aziridine derivatives with heteroatom nucleophiles.

Aziridine DerivativeNucleophileCatalyst/ConditionsProductRef
N-TosylaziridineAcetic AnhydrideTBDβ-Amino ester nih.gov
2-(γ-keto alkyl)aziridineH₂OCF₃CO₂Hβ-Amino alcohol (attack at C2) frontiersin.org
2-(γ-silylated hydroxy alkyl)aziridineAcetic AcidAcetic Acidβ-Amino alcohol (attack at C3) frontiersin.org
N-Acyl aziridine-(2S)-carboxylateStabilized Wittig Reagent-Phosphorus ylide rsc.org
N-α-methylbenzylaziridineSodium AzideLewis Acidβ-Azido amine bioorg.org
(S)-2-isopropylaziridine(S)-2-isopropylaziridineZnBr₂(S,S)-1-(2-aminoalkyl)aziridine arkat-usa.org
2-(cyclopropylidenemethyl)benzaldehydeThiophenolHf(OTf)₄1,3-Bis(phenylthio)indane derivative um.es

The formation of carbon-carbon bonds via the ring-opening of aziridines is a powerful tool for constructing complex molecular skeletons. mdpi.comscilit.com This can be achieved through various catalytic methods.

Transition metals, particularly palladium and nickel, play a pivotal role in catalyzing the ring-opening of aziridines with carbon nucleophiles. mdpi.comscilit.comsorbonne-universite.fr These reactions often proceed with high regioselectivity and stereospecificity. mdpi.comscilit.com

Palladium-catalyzed reactions have been extensively studied. For instance, the Pd-catalyzed ring-opening of aziridine-2-carboxylates with arylboronic acids provides a route to enantiomerically enriched β²-aryl amino acids. mdpi.com Similarly, the reaction of 2-arylaziridines with bis(pinacolato)diboron, catalyzed by a palladium complex, leads to regioselective borylation. sorbonne-universite.fr The mechanism of these reactions often involves an oxidative addition of the Pd(0) catalyst to the C-N bond of the aziridine. sorbonne-universite.fr

Nickel catalysis has also emerged as a powerful strategy. sioc-journal.cnsorbonne-universite.fr Ni-catalyzed cross-coupling of N-tosyl aziridines with alkylzinc reagents has been reported. mdpi.com Furthermore, a combination of nickel catalysis and photoredox catalysis enables the cross-electrophile coupling of aliphatic aziridines with aryl or heteroaryl iodides, yielding a variety of β-phenethylamine derivatives. mdpi.com

The table below presents examples of transition metal-catalyzed C-C bond forming ring-opening reactions.

Aziridine DerivativeCarbon NucleophileCatalystProductRef
Aziridine-2-carboxylate (B8329488)Arylboronic AcidPalladium Complexβ²-Aryl Amino Acid mdpi.com
2-ArylaziridineBis(pinacolato)diboronPalladium ComplexBorylated Amine sorbonne-universite.fr
N-Tosyl AziridineAlkylzinc ReagentNickel Complexβ-Alkylated Amine mdpi.com
Aliphatic AziridineAryl IodideNickel/Photoredox Catalystβ-Phenethylamine Derivative mdpi.com
N-Dpp Vinyl AziridineLithio dialkylcuprates-1,3-disubstituted N-Dpp allylamine beilstein-journals.org

Photoredox catalysis has recently been applied to the ring-opening of aziridines, offering mild reaction conditions and unique reactivity. mdpi.comchemrxiv.org This approach often involves the generation of radical intermediates.

A notable example is the photoredox-catalyzed coupling of aldehydes with N-tosyl styrenyl aziridines, which provides access to β-amino ketones with complete regioselectivity. mdpi.com In this process, a photocatalyst, upon irradiation with visible light, initiates a single-electron transfer process, leading to the formation of a radical anion from the aziridine. mdpi.com This intermediate then undergoes ring-opening and subsequent reaction with the aldehyde.

Another strategy combines photoredox catalysis with nickel catalysis for the cross-electrophile coupling of aliphatic aziridines and aryl iodides. mdpi.com Mechanistic studies suggest the formation of an iodoamine through nucleophilic ring-opening is crucial for the reaction's success. mdpi.com

The control of regioselectivity and stereoselectivity is a central challenge and a key area of research in aziridine chemistry. frontiersin.orgmdpi.com The outcome of the ring-opening reaction is highly dependent on the substitution pattern of the aziridine, the nature of the nucleophile, and the reaction conditions. frontiersin.orgnih.govmdpi.com

In general, for 2-substituted aziridines, nucleophilic attack can occur at either the C2 (substituted) or C3 (unsubstituted) position. frontiersin.org The regioselectivity is governed by a combination of steric and electronic effects. For instance, in acid-catalyzed reactions, the protonation of the aziridine nitrogen is followed by nucleophilic attack. The site of attack is influenced by the ability of the substituents to stabilize the developing positive charge in the transition state. frontiersin.org

A study demonstrated that the functional group on an alkyl substituent at the C2 position of an aziridine can direct the regioselectivity of the ring-opening. frontiersin.org With a γ-ketone substituent, a hydroxy nucleophile attacked the C2 position, whereas with a γ-silylated hydroxy group, the attack occurred at the C3 position. frontiersin.org

Stereoselectivity is also a critical consideration, especially when using chiral aziridines. clockss.org Many ring-opening reactions proceed with inversion of stereochemistry at the center of nucleophilic attack, consistent with an SN2-type mechanism. thieme-connect.com Enantiospecific ring-opening reactions have been developed, for example, in the Pd-catalyzed arylation of aziridine-2-carboxylates, which allows for the synthesis of enantiomerically enriched β-amino acids. mdpi.comscilit.com

Both Brønsted and Lewis acids are effective catalysts for the ring-opening of aziridines. nih.govthieme-connect.com Acid catalysis activates the aziridine by protonating or coordinating to the nitrogen atom, making the ring more susceptible to nucleophilic attack. researchgate.net

Lewis acids such as copper(II) triflate (Cu(OTf)₂), scandium triflate (Sc(OTf)₃), and boron trifluoride etherate (BF₃·OEt₂) have been employed to promote the ring-opening of activated aziridines with various nucleophiles. nih.govum.esthieme-connect.com For example, the Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with aryl aldehyde oximes provides a facile route to oxime amino ethers. thieme-connect.comthieme-connect.com The reaction of 2-phenyl-N-tosylaziridine with 4-methoxybenzaldehyde (B44291) oxime in the presence of Cu(OTf)₂ resulted in the formation of the corresponding ring-opened product as a single regioisomer. thieme-connect.com

Brønsted acids like trifluoroacetic acid (CF₃CO₂H) and acetic acid have also been shown to effectively catalyze the ring-opening of aziridines with oxygen nucleophiles. frontiersin.org The choice of acid can influence the regioselectivity of the reaction. frontiersin.org

The table below provides examples of acid-catalyzed aziridine ring-opening reactions.

Aziridine DerivativeNucleophileAcid CatalystProductRef
2-Phenyl-N-tosylaziridine4-Methoxybenzaldehyde oximeCu(OTf)₂Oxime amino ether thieme-connect.com
2-(γ-keto alkyl)aziridineH₂OCF₃CO₂Hβ-Amino alcohol frontiersin.org
2-(cyclopropylidenemethyl)benzaldehydeAnilineBF₃·OEt₂1,3-Bis(arylamino)indane derivative um.es
Diethyl 3-phenyl-1-(4-toluenesulfonyl)aziridine-2,2-dicarboxylateBenzaldehyde (B42025)Sc(OTf)₃cis-Oxazolidine beilstein-journals.org

Carbon-Carbon Bond Forming Ring-Opening Reactions

Aldehyde Group Transformations in this compound

The aldehyde functional group in this compound is a key site for various chemical reactions, including additions to the carbonyl, condensation reactions, and redox transformations.

Grignard Additions: The reaction of aldehydes with Grignard reagents is a fundamental method for forming carbon-carbon bonds and producing secondary alcohols. wvu.edumasterorganicchemistry.com In the context of aziridine-containing compounds, the addition of Grignard reagents to an α-chloro sulfinylimine has been shown to produce terminal aziridines. organic-chemistry.org Similarly, methyl magnesium Grignard reagents have been used in the ring-opening reactions of N-diphenylphosphinyl vinyl aziridines. beilstein-journals.org These examples highlight the utility of Grignard reagents in manipulating aziridine-containing structures.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) to aldehydes yields cyanohydrins, which are versatile synthetic intermediates. orgoreview.comlibretexts.org This reaction is typically base-catalyzed, involving the nucleophilic attack of the cyanide ion on the carbonyl carbon. orgoreview.comlibretexts.org The formation of cyanohydrins from various benzaldehyde derivatives proceeds efficiently, and these products can be further transformed. pnas.orgamazonaws.com While specific studies on the cyanohydrin formation of this compound are not detailed, the general reactivity of benzaldehydes suggests this transformation is feasible.

Reaction Type Reagent Product Type Key Features
Grignard AdditionR-MgXSecondary AlcoholForms a new C-C bond; sensitive to steric hindrance. wvu.edumasterorganicchemistry.com
Cyanohydrin FormationHCN, BaseCyanohydrinReversible; base catalysis is crucial for the reaction to proceed. orgoreview.comlibretexts.org

This table provides a general overview of carbonyl addition reactions applicable to aldehydes.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base, to form a new carbon-carbon double bond. wikipedia.orgsigmaaldrich.comresearchgate.net The reaction is a modification of the aldol (B89426) condensation and is widely used in the synthesis of α,β-unsaturated compounds. wikipedia.orgsci-hub.se The mechanism typically involves the formation of an enolate ion which then acts as a nucleophile. wikipedia.org Various aldehydes readily undergo Knoevenagel condensation with active methylene compounds like malononitrile (B47326). researchgate.net

Imine Formation: Imines, or Schiff bases, are formed through the reaction of an aldehyde with a primary amine, involving the elimination of a water molecule. masterorganicchemistry.com This condensation reaction is often catalyzed by acid. masterorganicchemistry.com The formation of imines is a reversible process, and they can be hydrolyzed back to the corresponding aldehyde and amine. masterorganicchemistry.com The reaction of dimethoxycarbene with an electron-deficient imine has been shown to lead to products derived from the further conversion of an intermediate aziridine. uzh.ch

Condensation Reaction Reactant Catalyst Product
Knoevenagel CondensationActive Methylene CompoundWeak Base (e.g., piperidine (B6355638), amines)α,β-Unsaturated Compound
Imine FormationPrimary AmineAcidImine (Schiff Base)

This table summarizes key aspects of condensation reactions involving aldehydes.

Oxidation: Aldehydes are readily oxidized to carboxylic acids. libretexts.org Benzaldehyde itself can undergo autoxidation to benzoic acid when exposed to air. quora.com Various oxidizing agents can be employed for this transformation. researchgate.net The oxidation of aldehydes can proceed through a gem-diol intermediate formed by the addition of water to the carbonyl group. libretexts.org The oxidation of benzaldehyde to benzoic acid has been studied with catalysts like horse liver alcohol dehydrogenase. nih.gov

Reduction: The reduction of aldehydes yields primary alcohols. This transformation can be achieved using various reducing agents. While specific examples for the reduction of this compound are not provided in the search results, this is a standard reaction for aldehydes.

Intramolecular Cyclization and Rearrangement Pathways Involving Both Moieties

The proximate positioning of the aziridine and aldehyde functionalities in this compound allows for unique intramolecular reactions. Intramolecular cyclization can occur through the nucleophilic attack of the aziridine nitrogen onto the electrophilic aldehyde carbon. This process can lead to the formation of various heterocyclic systems. For instance, multi-substituted pyrroles can be synthesized from the regiospecific ring-opening of an aziridine and subsequent intramolecular cyclization with a carbonyl group. nih.gov

Rearrangement reactions, which involve the structural reorganization of atoms within a molecule, are also plausible. solubilityofthings.com These can be triggered by various stimuli and can lead to significant changes in the molecular framework. Oxidative rearrangement reactions, often mediated by hypervalent iodine reagents, represent a class of such transformations. sioc-journal.cn A transition-metal-free intramolecular redox cyclization has been developed for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine, proceeding through a 2-nitrosobenzaldehyde intermediate. rsc.org

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient synthetic tools. researchgate.netpreprints.org this compound and its derivatives are valuable substrates in various MCRs.

The Ugi four-component reaction, a prominent MCR, can utilize aziridine aldehyde dimers to produce complex molecules like chiral piperazinones. nih.gov These reactions can be used for the macrocyclization of linear peptides. taylorandfrancis.com The aziridine moiety can act as an internal nucleophile, intercepting reaction intermediates to form novel heterocyclic scaffolds. sorbonne-universite.fr

Another example is the Petasis borono-Mannich reaction, where aziridine aldehyde dimers react with amines and boronic acids to yield functionalized diamine compounds with high diastereoselectivity. mdpi.com Furthermore, zinc-catalyzed multicomponent reactions of aziridine aldehydes, amines, and alkynes provide access to densely functionalized propargyl amino aziridines. taylorandfrancis.com

Multicomponent Reaction Reactants Product Reference
Ugi ReactionAziridine aldehyde dimer, isocyanide, L-prolineChiral piperazinone nih.gov
Petasis borono-MannichAziridine aldehyde dimer, morpholine, boronic acidDiamine mdpi.com
Zinc-catalyzed A3 couplingAziridine aldehyde, amine, alkynePropargyl amino aziridine taylorandfrancis.com

This table showcases the application of this compound derivatives in various MCRs.

In solution, this compound can exist in equilibrium with its dimeric form. These dimers have shown distinct reactivity in MCRs. nih.gov A mechanistic study of a multicomponent reaction involving an aziridine aldehyde dimer, an isocyanide, and L-proline revealed that the reaction rate has a first-order dependence on the dimer concentration and a zero-order dependence on the other reagents. nih.gov This suggests that the dimer plays a crucial role in the rate-determining step, which deviates from traditional isocyanide-based MCRs. nih.gov The use of these dimers has been instrumental in accessing a variety of building blocks, such as 1,2- and 1,3-diamines. mdpi.comacs.org The reversible formation of the dimer can be considered a form of "autoprotection" that influences the reaction pathway. mdpi.com

Cycloaddition Reactions Involving Aziridine-Derived Intermediates

The chemical reactivity of molecules containing both an aziridine ring and an aldehyde group, such as this compound, is characterized by the potential for cycloaddition reactions involving intermediates derived from the aziridine moiety. The core of this reactivity lies in the ability of the strained aziridine ring, particularly when activated by electron-withdrawing groups (a donor-acceptor aziridine), to undergo ring-opening to form an azomethine ylide. nih.govsioc-journal.cn This azomethine ylide is a versatile 1,3-dipole that can readily participate in [3+2] cycloaddition reactions with various dipolarophiles, including the aldehyde group present within the same or another molecule. sioc-journal.cnmdpi.com

The thermal or catalytic ring-opening of the aziridine C-C bond generates the transient azomethine ylide intermediate. researchgate.netresearchgate.net This ylide can then react with a carbonyl compound, such as an aldehyde, to yield a five-membered heterocyclic ring, specifically an oxazolidine (B1195125). mdpi.combeilstein-journals.org In the case of this compound, this could theoretically lead to an intramolecular cycloaddition, though intermolecular reactions are well-documented for analogous systems. For instance, studies have shown that azomethine ylides generated from various N-aryl aziridines react efficiently with aromatic aldehydes, including benzaldehyde derivatives, to form highly substituted 1,3-oxazolidines. researchgate.netrsc.org

These cycloaddition reactions can be promoted by Lewis acid catalysts, which facilitate the cleavage of the aziridine's carbon-carbon bond. sioc-journal.cn Research has demonstrated the effectiveness of various catalytic systems in promoting the [3+2] annulation of donor-acceptor aziridines with aldehydes. nih.govbeilstein-journals.org The choice of catalyst and reaction conditions can significantly influence the reaction's yield, regioselectivity, and diastereoselectivity. researchgate.netbeilstein-journals.org For example, Ni(ClO₄)₂ has been used to catalyze the reaction between N-tosylaziridines and aldehydes with high diastereoselectivity. researchgate.net Similarly, scandium triflate (Sc(OTf)₃) complexed with a salen ligand has been employed for the asymmetric (3+2) annulation of aziridines and aldehydes, producing optically active oxazolidine derivatives with high stereocontrol. beilstein-journals.org

The scope of this reaction is broad, accommodating a variety of substituents on both the aziridine and the aldehyde. Studies have successfully employed benzaldehydes with both electron-donating and electron-withdrawing groups, as well as heteroaromatic aldehydes, highlighting the versatility of this synthetic route. rsc.org The products of these reactions, substituted oxazolidines, are valuable building blocks in organic synthesis, serving as precursors to important molecules like β-amino alcohols. researchgate.netresearchgate.net

Table 1: Examples of [3+2] Cycloaddition Reactions between Aziridines and Aldehydes

Aziridine Reactant Aldehyde Reactant Catalyst System Product Type Key Findings & Citations
Diethyl 3-phenyl-1-(4-toluenesulfonyl)aziridine-2,2-dicarboxylate Benzaldehyde Salen-Sc(OTf)₃ cis-Oxazolidine High diastereo- and enantioselectivity (up to 99% ee). beilstein-journals.org
Donor-Acceptor (DA) Aziridines Benzaldehyde Nd(OTf)₃/N,N′-dioxide/LiNTf₂ cis-1,3-Oxazolidine Relay catalytic process; moderate to good yields with high stereocontrol (up to 94% ee). nih.govrsc.org
trans-2,3-dimethoxycarbonyl-1-(4-methoxyphenyl)aziridine Benzaldehyde Thermal Diastereomeric Oxazolidines One of the earliest examples, producing a high yield of three stereoisomers. mdpi.com
Benzhydryl-protected aziridine Aromatic Aldehydes Thermal cis-4,5-Oxazolidines (major) The generated trans-ylide reacts to form predominantly cis-oxazolidines, which are hydrolyzed to anti-α-amino-β-hydroxy esters. mdpi.comresearchgate.net
N-tosylaziridines Aldehydes Ni(ClO₄)₂ 1,3-Oxazolidines Efficient and highly diastereoselective cycloaddition via C-C bond cleavage. researchgate.net

Elucidation of Reaction Mechanisms

The mechanistic pathway for the reactions of this compound and related compounds hinges on the formation and subsequent reaction of a key intermediate, the azomethine ylide. nih.govsioc-journal.cn The generation of this ylide is typically initiated by the cleavage of the strained C2-C3 bond of the donor-acceptor aziridine ring, a process that can be induced either thermally or through catalysis. sioc-journal.cnmdpi.com

Formation of the Azomethine Ylide Intermediate: Under thermal conditions, the aziridine ring undergoes an electrocyclic ring-opening. mdpi.comresearchgate.net According to Woodward-Hoffmann rules, this process is conrotatory. For example, a trans-substituted aziridine will open in a conrotatory fashion to generate a cis-azomethine ylide, which can exist in equilibrium with its trans-isomer. mdpi.com The stability of the generated azomethine ylide is a critical factor; it is often a transient species, susceptible to decomposition, particularly in the presence of water, which can prevent the desired cycloaddition. nih.gov

Lewis acid catalysis offers a milder and often more controlled method for ylide generation. nih.govbeilstein-journals.org A proposed mechanism involves the coordination of the Lewis acid (e.g., a metal triflate like Sc(OTf)₃ or Nd(OTf)₃) to the electron-withdrawing groups on the aziridine, such as the carboxylate groups. beilstein-journals.org This coordination polarizes and weakens the C-C bond, facilitating its cleavage to form the azomethine ylide intermediate. beilstein-journals.org In some systems, a relay catalytic process has been proposed, where one component (like LiNTf₂) promotes the formation of the ylide, and a separate chiral metal complex intercepts it to catalyze the asymmetric cycloaddition. nih.govrsc.org

[3+2] Cycloaddition Step: Once formed, the azomethine ylide, acting as a 1,3-dipole, undergoes a [3+2] cycloaddition with a dipolarophile. In the context of this compound, the aldehyde's carbonyl group serves as the dipolarophile. The ylide adds across the C=O double bond to form the five-membered oxazolidine ring. mdpi.combeilstein-journals.org

Stereochemical Control and Competing Pathways: In asymmetric variants of this reaction, the stereochemical outcome is dictated by the chiral catalyst. The catalyst, such as a chiral Salen-Sc(III) complex, creates a chiral environment that directs the approach of the aldehyde to the azomethine ylide intermediate, leading to the preferential formation of one enantiomer of the oxazolidine product. beilstein-journals.org

Derivatization Strategies and Analog Synthesis from 2 Aziridin 1 Yl Benzaldehyde

Transformations of the Aziridine (B145994) Ring for Diverse Heterocycle Synthesis

The strained three-membered aziridine ring of 2-(aziridin-1-yl)benzaldehyde is prone to ring-opening reactions, making it an excellent precursor for the synthesis of various nitrogen-containing heterocycles. These transformations often proceed with high regioselectivity and stereoselectivity, providing access to a range of valuable compounds.

Pyrrolidines and 2-Pyrrolines: The [3+2] cycloaddition reaction is a common strategy to construct five-membered pyrrolidine (B122466) and pyrroline (B1223166) rings from aziridines. organic-chemistry.orgacs.org For instance, the reaction of aziridines with activated alkynes, catalyzed by ruthenium under visible-light irradiation, can yield polysubstituted pyrrolidines. organic-chemistry.org Similarly, Lewis or Brønsted acids can catalyze the cyclocarboamination of aziridines with nonactivated alkynes to produce 2,3-dihydropyrroles. organic-chemistry.org Another approach involves the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides, which then undergo [3+2] dipolar cycloaddition to form pyrrolidines. acs.org The synthesis of pyrrolidines can also be achieved from simple starting materials like aromatic aldehydes and 3-chloropropylamine. organic-chemistry.org

Piperidines: Six-membered piperidine (B6355638) rings can be synthesized through various methods starting from aziridine precursors. One method involves the ring-opening of activated aziridines with a palladium-trimethylenemethane (Pd-TMM) complex in a formal [3+3] cycloaddition. whiterose.ac.uk Additionally, radical 5-exo cyclization of 2-methylene-N-substituted aziridines can lead to 5-methylene piperidines. whiterose.ac.uk Intramolecular amination of organoboronates, formed from aziridine derivatives, can also yield piperidines. organic-chemistry.org

Oxazolidinones: The synthesis of oxazolidinones from aziridines often involves the reaction with carbon dioxide or its equivalents. For example, amidato lanthanide amides can catalyze the cycloaddition of aziridines with CO2 to produce oxazolidinones under mild conditions. organic-chemistry.org Another strategy involves the regioselective ring-opening of chiral aziridines followed by intramolecular cyclization. bioorg.org For instance, acylation of the aziridine nitrogen can initiate a regioselective ring-opening, leading to the formation of an oxazolidin-2-one. bioorg.org Furthermore, an asymmetric aldol (B89426) addition followed by a modified Curtius reaction provides an efficient route to 4,5-disubstituted oxazolidin-2-ones. mdpi.com

Quinolines: Quinolines can be synthesized from this compound derivatives through various annulation strategies. mdpi.com One approach involves the TfOH-promoted ring-opening of an aziridine and subsequent cyclization to form 3-substituted quinolines. mdpi.com The classic Friedlaender synthesis, which involves the condensation of an o-amino aldehyde with an enolizable ketone, provides another route, although the instability of the o-amino aldehyde can be a challenge. core.ac.uk Modern variations of this method often generate the o-aminobenzaldehyde in situ to circumvent this issue. core.ac.uk

Table 1: Heterocycle Synthesis from Aziridine Derivatives

Heterocycle Synthetic Strategy Key Reagents/Catalysts
Pyrrolidines/2-Pyrrolines [3+2] Cycloaddition Ruthenium catalyst, activated alkynes organic-chemistry.org
Cyclocarboamination Lewis or Brønsted acids, nonactivated alkynes organic-chemistry.org
Reductive Azomethine Ylide Generation Iridium catalyst, tertiary amides acs.org
Piperidines [3+3] Cycloaddition Palladium-trimethylenemethane (Pd-TMM) complex whiterose.ac.uk
Radical 5-exo Cyclization Tri-n-butyltin hydride, AIBN whiterose.ac.uk
Intramolecular Amination Organoboronates organic-chemistry.org
Oxazolidinones Cycloaddition with CO2 Amidato lanthanide amides organic-chemistry.org
Ring-opening/Intramolecular Cyclization Acylating agents bioorg.org
Asymmetric Aldol/Curtius Reaction Chlorotitanium enolate, trimethylsilyl (B98337) azide (B81097) mdpi.com
Quinolines Ring-opening/Cyclization TfOH mdpi.com
Friedlaender Synthesis o-aminobenzaldehyde, enolizable ketone core.ac.uk

Functionalization of the Benzaldehyde (B42025) Moiety for Novel Scaffolds

The benzaldehyde group in this compound offers a versatile handle for a wide range of chemical transformations, enabling the synthesis of novel molecular scaffolds.

The aldehyde functionality can undergo various classical organic reactions. For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine through condensation with primary amines. These transformations introduce new functional groups that can be further elaborated.

A significant strategy for functionalizing the benzaldehyde moiety involves ortho-C(sp2)-H functionalization using transient directing groups. nih.gov This approach allows for the direct introduction of various substituents at the position ortho to the aldehyde group without the need for pre-installed directing groups. nih.gov Palladium(II)-catalyzed C-H arylation, chlorination, and bromination, as well as iridium(III)-catalyzed amidation, have been successfully achieved on benzaldehyde substrates using this strategy. nih.gov The in-situ formation of an imine linkage creates a transient directing group that facilitates the metal-catalyzed C-H activation. nih.gov This methodology has proven effective even in the presence of other coordinating functional groups that could potentially interfere with the catalyst. nih.gov

These functionalization strategies of the benzaldehyde moiety significantly expand the diversity of accessible molecular architectures derived from this compound, providing a powerful tool for the design and synthesis of new chemical entities.

Synthesis of Complex Chiral Building Blocks and Diamine Scaffolds

The inherent chirality of many aziridine derivatives, or the potential to introduce chirality, makes this compound a valuable starting point for the synthesis of complex chiral building blocks and diamine scaffolds. arkat-usa.orgacs.org These structures are of significant interest in asymmetric synthesis and medicinal chemistry.

Chiral 1,2-diamines are a particularly important class of compounds due to their prevalence in biologically active molecules and their use as ligands in asymmetric catalysis. researchgate.net A notable method for synthesizing optically pure 1-(2-aminoalkyl)aziridines involves the nucleophilic ring-opening of an aziridine. arkat-usa.org This reaction can proceed with high diastereoselectivity, leading to a single diastereoisomer. researchgate.net These resulting aminoalkylaziridines can then serve as chiral diamine building blocks. arkat-usa.org

Furthermore, aziridine aldehyde dimers can participate in stereoselective reactions, such as the Petasis borono-Mannich reaction, to produce aziridine-containing diamine building blocks. acs.org These building blocks can then undergo regioselective ring-opening to generate highly substituted chiral diamine scaffolds. acs.org The ability to control the stereochemistry during these transformations is crucial for the synthesis of enantiomerically pure compounds.

The synthesis of chiral building blocks from achiral starting materials often employs asymmetric catalysis. nih.gov For example, asymmetric hydrogenation and epoxidation are powerful techniques for introducing chirality. nih.gov In the context of this compound, the combination of a chiral auxiliary on the aziridine ring and stereoselective reactions at the aldehyde can lead to the formation of complex chiral structures.

Design and Synthesis of Hybrid Molecular Architectures Incorporating this compound Substructures

The unique structural features of this compound make it an attractive component for the design and synthesis of hybrid molecular architectures. These hybrid molecules combine the this compound substructure with other molecular entities to create novel compounds with potentially enhanced or entirely new properties.

One strategy for creating hybrid molecules involves the reaction of the aziridine or aldehyde functionality with other complex molecules. For instance, the aziridine ring can undergo cycloaddition reactions with various partners, as seen in the photocatalytic [3+2] cycloaddition with activated alkynes to form pyrrolidines. organic-chemistry.org This allows for the fusion of the this compound core with other heterocyclic systems.

Another approach is the synthesis of chiral ligands for asymmetric catalysis. Chiral imine-phosphines have been synthesized by reacting 1-(2-aminoalkyl)aziridines with 2-(diphenylphosphino)benzaldehyde. mdpi.com These ligands, incorporating the aziridine moiety, have shown utility in reactions like asymmetric Simmons-Smith cyclopropanation and diethylzinc (B1219324) addition to aldehydes. mdpi.com

The concept of molecular hybridization extends to the combination of the this compound scaffold with natural product motifs or other pharmacologically relevant structures. This can lead to the development of new therapeutic agents with improved efficacy or novel mechanisms of action. The synthesis of such hybrid systems is a growing area of research aimed at creating new molecular entities for various applications. researchgate.net

Theoretical and Computational Studies on 2 Aziridin 1 Yl Benzaldehyde and Its Transformations

Electronic Structure and Bonding Analyses (e.g., Charge Distribution, Frontier Orbitals)

Theoretical investigations into the electronic characteristics of 2-(aziridin-1-yl)benzaldehyde and related structures provide insight into their reactivity and potential applications. Analyses such as charge distribution and frontier molecular orbitals (HOMO and LUMO) are fundamental to understanding the electronic behavior of these molecules.

Charge Distribution: The distribution of electron density within a molecule is a key determinant of its chemical behavior. In molecules containing aziridine (B145994) rings, the nitrogen atom and the carbons of the three-membered ring are sites of significant electronic activity. Methods like Natural Bond Orbital (NBO) analysis and Mulliken population analysis are employed to calculate the partial atomic charges. acs.orgscispace.com These calculations often reveal a complex interplay of inductive and resonance effects. For instance, in related systems, the nitrogen atom of the aziridine ring typically bears a partial negative charge, making it a nucleophilic center. The benzaldehyde (B42025) moiety introduces an electrophilic carbonyl carbon. The interaction between the aziridinyl and benzaldehyde groups can modulate the charge distribution across the entire molecule. acs.org Discrepancies can arise between different computational methods, such as Mulliken and NBO schemes, in predicting the exact charge distribution, highlighting the importance of selecting appropriate theoretical models. acs.org

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

For molecules analogous to this compound, the HOMO is often localized on the aziridine ring and the phenyl group, indicating these are the primary sites for electrophilic attack. acs.org Conversely, the LUMO is typically centered on the benzaldehyde portion, particularly the carbonyl group, which is the likely site for nucleophilic attack. acs.org Computational methods like Density Functional Theory (DFT) are frequently used to calculate these orbital energies and visualize their distribution. researchgate.netturcmos.com

Parameter Description Relevance to this compound
HOMO Energy Energy of the highest occupied molecular orbital. Indicates the electron-donating ability of the molecule, likely centered on the aziridine and phenyl rings.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates the electron-accepting ability, likely centered on the benzaldehyde carbonyl group.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. Relates to the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.
Charge Distribution The allocation of partial charges on each atom. Determines the molecule's electrostatic potential and preferred sites for ionic interactions. The aziridine nitrogen is expected to be a nucleophilic center, and the carbonyl carbon an electrophilic center.

Conformational Analysis and Molecular Dynamics Simulations

The study of the different spatial arrangements of atoms in a molecule, known as conformational analysis, is critical for understanding its properties and behavior. numberanalytics.com For a molecule like this compound, with its rotatable bonds, multiple conformations are possible, each with a distinct energy level.

Conformational Analysis: This involves identifying the stable conformations (energy minima) and the transition states for their interconversion. numberanalytics.com Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, complemented by computational methods, are powerful tools for this analysis. numberanalytics.comnih.gov For similar bicyclic structures, X-ray crystallography has been used to establish solid-state conformations, revealing details like intramolecular hydrogen bonding. nih.gov Computational approaches, such as molecular mechanics and quantum chemical calculations, can map the potential energy surface of the molecule, providing insights into the relative stabilities of different conformers. numberanalytics.com The orientation of the aziridine ring relative to the benzaldehyde group is a key conformational variable that can significantly influence the molecule's reactivity and interactions.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of a molecule's behavior over time, accounting for atomic motions and conformational changes. nih.govrsc.org These simulations can reveal the flexibility of the molecule and the pathways of conformational transitions. nih.gov By simulating the molecule in different environments (e.g., in a solvent), MD can offer a more realistic representation of its behavior. lambris.com For flexible molecules, MD simulations can help in understanding how the molecule explores its conformational space, which is crucial for processes like ligand-receptor binding in drug design. lambris.com

Technique Information Provided Relevance to this compound
NMR Spectroscopy Provides information on the average conformation in solution. Can help determine the relative orientation of the aziridine and benzaldehyde moieties.
IR Spectroscopy Sensitive to vibrational modes, which are conformation-dependent. Can identify specific functional groups and their conformational states.
X-ray Crystallography Determines the precise 3D structure in the solid state. Provides a static picture of a single, often low-energy, conformation.
Molecular Mechanics Computationally efficient method to explore conformational space. Useful for identifying a broad range of possible conformations.
Quantum Chemical Calculations Provides accurate energies for different conformations. Can determine the relative stabilities of conformers and the energy barriers between them.
Molecular Dynamics Simulations Simulates the movement of atoms over time. Reveals the dynamic nature of the molecule and its conformational flexibility. nih.govrsc.org

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are indispensable tools for elucidating the mechanisms of chemical reactions, including those involving this compound. rsc.orgnih.gov These calculations allow for the exploration of reaction pathways, the identification of transition states, and the determination of activation energies. nih.govresearchgate.net

Reaction Pathways: Computational methods can trace the entire path of a reaction from reactants to products, identifying any intermediates along the way. chemrxiv.org For reactions involving aziridines, such as ring-opening or cycloaddition reactions, these calculations can provide a detailed, step-by-step description of the chemical transformation. nih.govresearchgate.net For example, in the cycloaddition of azomethine ylides (which can be generated from aziridines) with aldehydes, calculations can distinguish between concerted and stepwise mechanisms. rsc.org

Transition States: The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. nih.govresearchgate.net Locating the structure of the transition state is a key goal of quantum chemical calculations, as its energy determines the reaction rate. Various computational techniques, such as quasi-Newton methods, are employed to find these saddle points on the potential energy surface. nih.govresearchgate.net For instance, in the synthesis of aziridines, theoretical modeling of the transition states of the intramolecular cyclization of haloamines has been performed. researchgate.net

Activation Energies: The energy difference between the reactants and the transition state is the activation energy, a critical parameter for predicting reaction kinetics. Quantum chemical methods, particularly Density Functional Theory (DFT), can provide reliable estimates of activation energies. rsc.org These calculations can help in understanding the factors that influence the reaction rate and in designing more efficient synthetic routes. rsc.org

Computational Aspect Description Application to this compound Transformations
Reaction Pathway Mapping Tracing the energetic profile of a reaction from reactants to products. Elucidating the mechanism of reactions such as ring-opening, cycloadditions, or reactions at the aldehyde group. chemrxiv.org
Transition State (TS) Search Identifying the highest energy structure along the reaction coordinate. researchgate.net Determining the geometry and energy of the TS for key reaction steps, which is crucial for understanding selectivity. nih.govresearchgate.net
Activation Energy (Ea) Calculation Calculating the energy barrier that must be overcome for a reaction to occur. Predicting the feasibility and rate of potential transformations of the molecule.
Intermediate Identification Locating any stable species that are formed and consumed during the reaction. Understanding the stepwise nature of complex reaction mechanisms.

Prediction Methodologies for Spectroscopic Parameters (e.g., NMR, IR, UV-Vis, ECD)

Computational chemistry offers powerful tools for predicting various spectroscopic properties of molecules, which can be invaluable for structure elucidation and characterization. schrodinger.com

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei like ¹H and ¹³C. nmrdb.orgnmrdb.org These predictions are based on calculating the magnetic shielding around each nucleus. By comparing the predicted spectrum with the experimental one, it is possible to confirm the structure of a molecule or assign specific signals to particular atoms. schrodinger.com Software packages are available that can simulate entire NMR spectra, including coupling constants. nmrdb.orgnmrdb.org

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemical methods. These frequencies correspond to the absorption bands observed in an IR spectrum. researchgate.net The predicted IR spectrum can be used to identify the functional groups present in the molecule and to study the effects of conformation on the vibrational modes.

UV-Vis and ECD Spectroscopy: Time-dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This involves calculating the energies of electronic transitions from the ground state to various excited states. For chiral molecules, Electronic Circular Dichroism (ECD) spectroscopy can be used to determine the absolute configuration. schrodinger.com Computational methods can predict the ECD spectrum, and by comparing it with the experimental spectrum, the stereochemistry of the molecule can be assigned. schrodinger.com

Spectroscopic Technique Predicted Parameter Computational Method Relevance
NMR Chemical Shifts (¹H, ¹³C), Coupling Constants GIAO, DFT Structure verification and assignment of signals. schrodinger.comnmrdb.orghmdb.ca
IR Vibrational Frequencies and Intensities DFT Identification of functional groups and conformational analysis. researchgate.net
UV-Vis Absorption Wavelengths (λmax), Oscillator Strengths TD-DFT Understanding electronic transitions and color properties. researchgate.net
ECD Rotational Strengths, Cotton Effects TD-DFT Determination of absolute configuration for chiral derivatives. schrodinger.com

Quantitative Structure-Reactivity Relationships (QSRR) and Reactivity Predictions

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. These models are powerful tools for predicting the reactivity of new compounds without the need for extensive experimental work.

Descriptor Calculation: QSRR models are built upon a set of molecular descriptors, which are numerical values that encode different aspects of the molecular structure. These can include electronic descriptors (e.g., partial charges, HOMO/LUMO energies), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices). For this compound and its derivatives, these descriptors can be calculated using quantum chemical methods.

Model Development: Once the descriptors are calculated for a training set of compounds with known reactivity, statistical methods like multiple linear regression or machine learning algorithms are used to build the QSRR model. This model can then be used to predict the reactivity of new, untested compounds.

Reactivity Predictions: For this compound, QSRR models could be developed to predict its reactivity in various transformations. For example, a model could predict the rate of a ring-opening reaction based on the electronic and steric properties of substituents on the aromatic ring. Mechanistic studies often support these predictions, for example, by suggesting a radical pathway is involved in the ring opening of some aziridines. researchgate.net Such predictive models are highly valuable in the context of catalyst design and the optimization of reaction conditions.

QSRR Component Description Application to this compound
Molecular Descriptors Numerical representations of molecular properties (electronic, steric, topological). Calculated using computational chemistry to quantify the structural features of the molecule and its derivatives.
Training Set A collection of compounds with experimentally determined reactivity data. Would consist of a series of substituted 2-(aziridin-1-yl)benzaldehydes.
Statistical Model A mathematical equation relating the descriptors to the reactivity. Could be a linear regression model or a more complex machine learning algorithm.
Reactivity Prediction Using the model to estimate the reactivity of new compounds. Predicting the outcome of reactions for novel derivatives, aiding in the design of new synthetic targets.

Advanced Methodologies in Research on 2 Aziridin 1 Yl Benzaldehyde

Advanced Spectroscopic Techniques for Elucidation of Reaction Intermediates and Products (e.g., 2D-NMR, HRMS, X-ray Crystallography)

Advanced spectroscopic methods are indispensable for the unambiguous structure determination of molecules in the study of "2-(Aziridin-1-yl)benzaldehyde". Techniques such as 2D-NMR, High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography provide complementary information crucial for characterizing complex molecular architectures.

2D-NMR Spectroscopy: Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for elucidating the connectivity and spatial relationships of atoms within a molecule. In the context of reactions involving "this compound," 2D-NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are vital for assigning the complex proton and carbon spectra of reaction products, such as those arising from cycloaddition reactions. For instance, in the analysis of aldol (B89426) reaction products of aromatic aldehydes, COSY experiments can clearly demonstrate the coupling between methylene (B1212753) protons and the proton on the β-carbon, confirming the structure of the product. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the elemental composition of unknown compounds by providing highly accurate mass measurements. This technique is invaluable for confirming the identity of reaction products and intermediates in studies of "this compound." The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas, which is essential for validating the outcome of a chemical transformation.

X-ray Crystallography: Single-crystal X-ray crystallography offers the definitive method for determining the three-dimensional structure of crystalline solids. This technique has been successfully employed to establish the supramolecular networks and crystal structures of various benzaldehyde (B42025) derivatives. nih.govrsc.org In the investigation of reaction products derived from "this compound," X-ray crystallography can provide unequivocal proof of the molecular structure, including the stereochemistry of newly formed chiral centers. For example, the absolute configuration of cycloaddition products can be unambiguously determined through X-ray crystal analysis. nih.gov

Table 1: Spectroscopic Data for a Representative Cycloaddition Product

TechniqueObservationInterpretation
¹H-NMR Complex multiplets in the aromatic region, distinct signals for aziridine (B145994) ring protons.Confirms the presence of the benzaldehyde and aziridine moieties.
¹³C-NMR Signals corresponding to carbonyl carbon, aromatic carbons, and aziridine ring carbons.Provides the carbon framework of the molecule.
COSY Cross-peaks indicating coupling between specific protons.Establishes the connectivity of protons within the molecule.
HMBC Correlations between protons and carbons separated by multiple bonds.Helps in assigning quaternary carbons and piecing together the molecular structure.
HRMS Exact mass measurement consistent with the expected molecular formula.Confirms the elemental composition of the product.
X-ray Provides precise bond lengths, bond angles, and the absolute configuration.Unambiguously determines the 3D structure of the crystalline product.

Chromatographic Separation and Purification Methodologies for Complex Reaction Mixtures

The synthesis and reactions of "this compound" often result in complex mixtures containing the starting material, the desired product, byproducts, and unreacted reagents. Effective separation and purification are therefore critical for obtaining pure compounds for subsequent analysis and application.

Column Chromatography: This is a fundamental and widely used technique for the purification of organic compounds. In the context of "this compound" chemistry, silica (B1680970) gel column chromatography is commonly employed to separate products from reaction mixtures. The choice of eluent (solvent system) is optimized to achieve the best separation based on the polarity differences between the components of the mixture.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to traditional column chromatography. It is an essential tool for both the analysis of reaction progress and the purification of products. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is particularly useful for the separation of moderately polar compounds like many derivatives of "this compound."

Table 2: Chromatographic Methods for Purification

MethodStationary PhaseMobile Phase (Eluent)Application
Column Chromatography Silica GelHexane/Ethyl Acetate (B1210297) gradientPreparative scale purification of reaction products.
HPLC C18Acetonitrile/Water gradientAnalytical assessment of purity and preparative purification of small-scale reactions.
Thin Layer Chromatography (TLC) Silica GelHexane/Ethyl AcetateRapid monitoring of reaction progress and selection of appropriate solvent systems for column chromatography.

In Situ Reaction Monitoring Techniques and Kinetic Studies

Understanding the kinetics and mechanism of a reaction is fundamental to optimizing reaction conditions and controlling product formation. In situ monitoring techniques provide real-time data on the concentration of reactants, intermediates, and products as the reaction proceeds.

In Situ Fourier Transform Infrared (FTIR) Spectroscopy: In situ FTIR spectroscopy is a powerful technique for monitoring chemical reactions in real-time. nih.govxjtu.edu.cn By immersing an attenuated total reflectance (ATR) probe into the reaction vessel, changes in the infrared spectrum can be continuously recorded. mdpi.com This allows for the tracking of characteristic vibrational bands associated with functional groups of the reactants and products. For instance, the disappearance of the aldehyde C=O stretch of "this compound" and the appearance of new bands corresponding to the product can be monitored to determine the reaction rate and endpoint. researchgate.net This technique has been successfully used to study the kinetics of reactions involving benzaldehyde derivatives. researchgate.net

Kinetic Studies: The data obtained from in situ monitoring can be used to perform detailed kinetic analysis. By plotting the concentration of reactants or products as a function of time, the rate law and rate constants for the reaction can be determined. For example, the cycloaddition reactions of aziridines with aldehydes have been studied to understand their kinetics and mechanism. nih.govmdpi.com Such studies on "this compound" would provide valuable insights into its reactivity and help in the rational design of synthetic routes. A reaction time profile can show that the formation of the product occurs gradually with the consumption of the aziridine starting material. nih.gov

Table 3: Kinetic Data for a Hypothetical Reaction of this compound

Time (min)Reactant Concentration (M)Product Concentration (M)
00.1000.000
100.0750.025
200.0560.044
300.0420.058
600.0180.082
900.0070.093

Applications of 2 Aziridin 1 Yl Benzaldehyde in Advanced Organic Synthesis and Materials Precursors

As a Chiral Auxiliary and Building Block in Asymmetric Synthesis

Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of stereochemistry during chemical transformations. wikipedia.org While direct research on 2-(Aziridin-1-yl)benzaldehyde as a chiral auxiliary is not extensively documented in the provided results, the broader class of aziridine-containing molecules has been recognized for its potential in this area. researchgate.net Enantiopure aziridines can be derived from readily available sources like vicinal amino alcohols, making them attractive chiral resources. semanticscholar.org The inherent strain of the aziridine (B145994) ring and the defined stereocenters in chiral versions of these molecules can influence the stereochemical outcome of reactions. wikipedia.orgresearchgate.net

The application of aziridines extends to their use as chiral building blocks. For instance, enantiopure aziridines have been utilized in the synthesis of β-substituted tryptophan, cysteine, and serine derivatives through stereospecific and regioselective ring-opening reactions. mdpi.com Similarly, the synthesis of optically pure 1-(2-aminoalkyl)aziridines has been achieved through the nucleophilic ring-opening of aziridines, yielding single diastereoisomers. researchgate.net These examples highlight the potential of chiral aziridine-containing compounds, including derivatives of this compound, to serve as foundational units for constructing complex, stereochemically defined molecules.

Role in the Synthesis of Nitrogen-Containing Heterocycles (e.g., Indazoles, Pyrroles, Pyridines, Quinolines)

The reactivity of the aziridine and benzaldehyde (B42025) moieties in this compound makes it a precursor for a variety of nitrogen-containing heterocyclic compounds.

Indazoles: The synthesis of 2H-indazoles can be achieved from ortho-substituted benzaldehydes. gjesr.comnih.gov For example, a one-pot synthesis of 2H-indazoles has been reported from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), catalyzed by copper(I) oxide nanoparticles. organic-chemistry.org Another method involves the condensation of 2-azidobenzaldehyde (B97285) with primary amines to form an imine intermediate, which then undergoes cyclization. caribjscitech.com While these examples utilize precursors like 2-bromo or 2-azidobenzaldehyde, the underlying synthetic strategies could potentially be adapted for this compound, where the aziridine ring could act as a masked amino group or participate in ring-opening and cyclization cascades.

Pyrroles: Multi-substituted pyrroles have been synthesized through the regiospecific ring-opening of aziridines followed by intramolecular cyclization with a carbonyl group. mdpi.com This method is noted for its high atom economy. mdpi.com Another approach involves the reaction of 2H-azirine-2-carbonylbenzotriazoles with 1,3-diketones to produce substituted pyrroles. rsc.org The synthesis of pyrrole (B145914) derivatives has also been achieved through methods like the Paal-Knorr cyclization, which involves the reaction of a primary amine with a 1,4-dicarbonyl compound. orientjchem.org

Pyridines: The synthesis of highly substituted pyridines can be accomplished through one-pot, three-component reactions. ias.ac.in For example, heating an ethanolic solution of various aldehydes, thiols, and malononitrile (B47326) in the presence of nanocrystalline magnesium oxide yields pyridine (B92270) derivatives. ias.ac.in Another strategy involves the aldol (B89426) condensation of a ketone and a benzaldehyde, followed by a Michael addition and subsequent cyclization. rsc.org

Quinolines: Quinolines are important heterocyclic scaffolds found in numerous bioactive molecules. mdpi.com Their synthesis has been achieved through various methods, including the Friedlaender synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. core.ac.uk A one-pot synthesis of quinolines has been developed from o-nitrobenzaldehyde and enolizable ketones using SnCl₂·2H₂O under microwave irradiation. core.ac.uk Furthermore, the reaction of 2-aminobenzyl alcohol with substituted acetophenones in the presence of a copper catalyst can yield quinolines. nih.gov

Utilization in Multicomponent Reactions to Enhance Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are a powerful tool for increasing synthetic efficiency. mdpi.commdpi.com Aziridines have been employed as key building blocks in stereoselective MCRs. mdpi.comresearchgate.net

For instance, the aziridine aldehyde dimer can be used in a Petasis borono-Mannich reaction to produce functionalized diamines with high diastereoselectivity. mdpi.com Another example is the synthesis of imidazo[1,2-a]pyridines through a Groebke-Blackburn-Bienz (GBB) three-component reaction between 2-azidobenzaldehyde, 2-aminopyridine, and an isocyanide. mdpi.com This reaction proceeds with moderate yields at room temperature using green catalysts like ammonium (B1175870) chloride. mdpi.com The use of aziridines and their precursors in MCRs demonstrates a streamlined approach to constructing complex molecular architectures.

Development of Novel Polymer and Material Precursors Based on Aziridine and Benzaldehyde Functionalities

The dual functionality of this compound makes it a candidate for the development of novel polymers and materials. Quinoline derivatives, which can be synthesized from benzaldehyde precursors, have applications not only in medicinal chemistry but also in polymer chemistry due to their excellent mechanical properties. core.ac.uk Diblock and triblock copolymers containing polyquinoline blocks have been shown to self-assemble into various nano- and meso-structures with interesting electronic and photonic properties. core.ac.uk

While direct polymerization of this compound is not detailed in the provided search results, the presence of the reactive aziridine ring and the polymerizable benzaldehyde group suggests its potential as a monomer or cross-linking agent. The synthesis of functional polymers often relies on versatile scaffolds, and molecules like poly(acryloyl hydrazide) serve as platforms for post-polymerization modification. researchgate.net This suggests that a polymer derived from this compound could be further functionalized through reactions of the aziridine ring.

Applications in Catalyst or Ligand Design

Aziridine-containing molecules have emerged as an important class of chiral ligands in asymmetric catalysis. semanticscholar.org The ease of preparation of enantiopure aziridines from commercially available amino alcohols makes them attractive for this purpose. semanticscholar.org

Chiral aziridine-containing ligands have been successfully used in various asymmetric transformations. For example, chiral aziridine-containing vicinal iminophenol tridentate ligands, known as "salazins," have been prepared from enantiopure aziridines and salicylaldehydes. semanticscholar.org Their metal complexes have shown excellent reactivity and enantioselectivities in catalytic asymmetric aldol condensations. semanticscholar.org

Furthermore, the structure of this compound is related to other known ligands. For instance, 2-(pyridin-2-yl)benzaldehyde (B1612023) is a known compound used in catalysis. The aziridine moiety can also be incorporated into more complex ligand frameworks, such as in (2-aziridin-1-yl-benzo(1,3,2)dioxaphosphol-2-ylidene)-(2,6-dichloro-ph)-amine, which is available commercially. sigmaaldrich.com The ability of the aziridine nitrogen to coordinate with metal centers, combined with the structural rigidity and potential for chirality, underscores the utility of this compound derivatives in the design of novel catalysts and ligands.

Challenges and Future Research Directions in 2 Aziridin 1 Yl Benzaldehyde Chemistry

Development of Sustainable and Atom-Economical Synthetic Pathways

The pursuit of green chemistry principles is a paramount goal in modern organic synthesis. For 2-(aziridin-1-yl)benzaldehyde, a key challenge lies in developing synthetic routes that are both environmentally benign and maximize atom economy. rsc.org Traditional methods for the synthesis of similar compounds can involve multi-step procedures with the use of hazardous reagents and the generation of significant waste.

Future research should focus on the development of one-pot or tandem reactions that minimize purification steps and solvent usage. One promising avenue is the direct C-H amination of 2-formylbenzenes, which would represent a highly atom-economical approach. Catalytic systems based on earth-abundant metals or even metal-free conditions are particularly desirable. The principles of atom economy, which emphasize the maximization of the incorporation of all materials used in the process into the final product, will be a guiding factor in the design of these new synthetic strategies.

Another sustainable approach could involve the use of biocatalysis. Engineered enzymes could potentially catalyze the selective aziridination of 2-aminobenzaldehyde (B1207257) derivatives under mild, aqueous conditions, offering a green alternative to traditional chemical methods. The development of such enzymatic processes would be a significant step forward in the sustainable production of this compound and its analogs.

Exploration of Novel Reactivity and Selectivity in Catalytic Systems

The presence of both a nucleophilic aziridine (B145994) nitrogen and an electrophilic aldehyde group within the same molecule suggests that this compound could exhibit novel reactivity in catalytic systems. The aziridine ring itself is a versatile functional group, capable of undergoing ring-opening reactions with a variety of nucleophiles. researchgate.netlookchem.com This reactivity can be harnessed in the design of new catalytic transformations.

A significant area for future exploration is the use of this compound as a ligand for transition metal catalysts. The nitrogen atom of the aziridine ring and the oxygen atom of the aldehyde could act as a bidentate ligand, creating a unique chiral environment around a metal center. Such complexes could be investigated for their efficacy in asymmetric catalysis, potentially leading to high levels of enantioselectivity in a range of organic reactions.

Furthermore, the development of catalytic systems that can selectively activate and functionalize the aziridine ring in the presence of the aldehyde group, or vice versa, will be a key challenge. Achieving high levels of regio- and stereoselectivity in these transformations will be crucial for the synthesis of complex and biologically active molecules. researchgate.net For instance, catalytic asymmetric ring-opening of the aziridine moiety could provide access to a wide array of chiral amino alcohol derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms offer numerous advantages over traditional batch processes, including improved safety, scalability, and the ability to rapidly screen reaction conditions. worktribe.com The integration of the synthesis and derivatization of this compound into these modern platforms represents a significant future research direction.

The synthesis of aziridines, which can be hazardous in batch due to the potential for runaway reactions, is particularly well-suited to the enhanced safety features of flow reactors. researchgate.net A continuous-flow process for the synthesis of this compound could involve the in-situ generation of a reactive aziridinating agent, which is then immediately reacted with 2-aminobenzaldehyde. google.com This would minimize the handling of potentially unstable intermediates and allow for precise control over reaction parameters.

Automated synthesis platforms, guided by machine learning algorithms, could be employed to rapidly optimize the synthesis of this compound and to explore its reactivity with a wide range of substrates. nih.govsigmaaldrich.comresearchgate.netyoutube.com These platforms can perform numerous experiments in parallel, accelerating the discovery of new reactions and the development of novel derivatives with desired properties. The data generated from these high-throughput experiments can also be used to train predictive models for reaction outcomes.

TechnologyPotential Application for this compoundKey Advantages
Flow Chemistry Continuous and safe synthesis of the parent compound.Improved safety, scalability, precise process control. researchgate.net
Telescoped reactions for immediate derivatization.Reduced workup, increased efficiency.
Automated Synthesis High-throughput screening of reaction conditions.Rapid optimization, data-rich experimentation. nih.govsigmaaldrich.comresearchgate.net
Library synthesis of novel derivatives.Accelerated discovery of new compounds.

Computational Design and Prediction of New Transformations and Derivatives

Computational chemistry and in silico modeling are powerful tools for the rational design of new molecules and the prediction of their chemical reactivity. nih.govzsmu.edu.ua In the context of this compound, these methods can be used to guide synthetic efforts and to explore the potential of this compound in new applications.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanism of potential new reactions involving this compound. For example, the transition states for various catalytic cycles can be modeled to predict the feasibility and selectivity of a proposed transformation. This can help to prioritize experimental work and to design more effective catalysts.

Furthermore, computational screening can be used to design new derivatives of this compound with specific desired properties. nih.gov For example, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new analogs. nih.gov This in silico approach can significantly accelerate the drug discovery process by identifying promising lead compounds for further experimental investigation. The prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is another crucial application of computational modeling in this area. nih.gov

Computational MethodApplication in this compound ChemistryExpected Outcome
Density Functional Theory (DFT) Mechanistic studies of novel reactions.Prediction of reaction pathways and selectivities.
Design of new catalysts and ligands.Identification of more efficient catalytic systems.
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activity of derivatives.Prioritization of synthetic targets for drug discovery. nih.gov
ADMET Prediction In silico evaluation of drug-likeness.Early identification of compounds with favorable pharmacokinetic profiles. nih.gov

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 2-(Aziridin-1-yl)benzaldehyde, and how can its purity be validated?

  • Methodology : A common approach involves nucleophilic substitution of 2-fluorobenzaldehyde with aziridine under basic conditions. For example, potassium carbonate in DMF at 150°C for 20 hours yields the product. Post-synthesis, purification via ethyl acetate extraction and drying over MgSO₄ is recommended .
  • Characterization : Validate purity using ¹H NMR (e.g., δ 10.01 ppm for the aldehyde proton) and elemental analysis (theoretical N%: 7.99 vs. experimental: 7.5). Discrepancies in nitrogen content may indicate residual solvents or incomplete aziridine substitution .

Q. Q2. What safety protocols are critical when handling this compound in laboratory settings?

  • Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation, skin contact, or eye exposure. In case of spills, collect material with inert adsorbents and dispose as hazardous waste .
  • First Aid : For skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention. Always provide safety data sheets to medical personnel .

Intermediate-Level Experimental Design

Q. Q3. How can researchers design experiments to optimize the aziridine ring stability during functionalization?

  • Approach : Test reaction conditions (e.g., pH, temperature) to minimize ring-opening. For example, avoid strong acids or prolonged heating. Monitor stability via TLC or HPLC to detect degradation products like aldehydes or secondary amines .
  • Data Interpretation : Compare NMR spectra before and after reactions. Unexpected peaks near δ 2.0–3.0 ppm may indicate aziridine ring scission .

Q. Q4. What analytical methods are suitable for distinguishing this compound from its hydrolysis byproducts?

  • Techniques :
    • LC-MS : Identify molecular ions (e.g., m/z 161.1 for the parent compound vs. m/z 179.1 for hydrolyzed 2-aminobenzaldehyde).
    • IR Spectroscopy : Look for loss of the aziridine C-N stretch (~950 cm⁻¹) and emergence of primary amine N-H stretches (~3300 cm⁻¹) .

Advanced Research Challenges

Q. Q5. How can contradictory yield data in aziridine-aldehyde coupling reactions be resolved?

  • Root Cause Analysis : Variations may arise from moisture sensitivity of aziridine or competing side reactions (e.g., aldol condensation of benzaldehyde).
  • Mitigation : Use anhydrous solvents, molecular sieves, and inert atmospheres. Quantify side products via GC-MS and adjust stoichiometry of aziridine to suppress aldol pathways .

Q. Q6. What strategies enable regioselective functionalization of the aziridine ring in this compound?

  • Method : Employ transition-metal catalysis (e.g., Pd-mediated cross-coupling) or photoredox conditions to target specific ring positions. For example, UV irradiation with eosin Y can activate the aziridine for C–H functionalization .
  • Validation : Use NOESY NMR to confirm regiochemistry. For instance, spatial proximity between the aldehyde proton and aziridine substituents can indicate functionalization sites .

Q. Q7. How can computational modeling guide the design of this compound derivatives for biological activity?

  • Workflow :
    • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the aziridine ring and aldehyde group.
    • Dock optimized structures into target protein active sites (e.g., kinases) using AutoDock Vina.
    • Prioritize derivatives with strong binding energies (< −8.0 kcal/mol) for synthesis .

Specialized Applications

Q. Q8. What role does this compound serve in synthesizing nitrogen-containing heterocycles?

  • Case Study : React with cyanothioacetamide under microwave irradiation to form pyrrolo[1,2-a]quinoline derivatives, a scaffold with anticancer potential. Key steps include Knoevenagel condensation and aziridine ring-opening/cyclization .
  • Mechanistic Insight : The aldehyde group acts as an electrophile, while the aziridine’s strain drives nucleophilic attack, enabling rapid annulation .

Q. Q9. How can researchers address low solubility of this compound in aqueous reaction media?

  • Solutions :
    • Use co-solvents like DMSO or ethanol (up to 20% v/v).
    • Derivatize the aldehyde to a hydrazone (e.g., phenylhydrazine) to enhance hydrophilicity without compromising reactivity .

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